

Isobutyl Laurate: A Technical Whitepaper on Biodegradability and Environmental Fate

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Compound of Interest

Compound Name: *Isobutyl laurate*

Cat. No.: B1585450

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Executive Summary

Isobutyl laurate, a fatty acid ester, is utilized in various industrial applications. Understanding its environmental persistence and ecological impact is crucial for responsible product stewardship and regulatory compliance. This technical guide provides an in-depth analysis of the biodegradability and environmental fate of **isobutyl laurate**. Due to a lack of direct experimental data for **isobutyl laurate**, this paper leverages validated Quantitative Structure-Activity Relationship (QSAR) models, specifically the US EPA's EPI Suite™, to predict its environmental properties. To provide a robust scientific context, these predictions are compared with available experimental data for the close structural analog, methyl laurate. The predicted data indicates that **isobutyl laurate** is likely to be readily biodegradable and exhibit low potential for bioaccumulation. Its environmental distribution is expected to be primarily to soil and water, with subsequent degradation. This document presents a comprehensive overview of its predicted environmental behavior, supported by detailed data tables, generalized experimental protocols, and visual diagrams of key processes.

Introduction

Isobutyl laurate (CAS No: 37811-72-6) is the ester of isobutyl alcohol and lauric acid. Its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, are key determinants of its environmental behavior. This whitepaper synthesizes

predictive data on its biodegradability, hydrolysis, soil adsorption, atmospheric oxidation, and aquatic toxicity to provide a comprehensive environmental profile.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of **isobutyl laurate**, which are fundamental to understanding its environmental fate.

Property	Predicted Value (EPI Suite™)
Molecular Weight	256.42 g/mol
Water Solubility	0.042 mg/L at 25°C
Log Octanol-Water Partition Coefficient (Log Kow)	6.74
Vapor Pressure	0.001 mmHg at 25°C
Henry's Law Constant	2.19 x 10^-4 atm-m ³ /mol

Biodegradability

Predicted Ready Biodegradability

QSAR model predictions from EPI Suite's BIOWIN™ suggest that **isobutyl laurate** is readily biodegradable. The primary mechanism of biodegradation for fatty acid esters is initiated by microbial extracellular lipases, which hydrolyze the ester bond to form the corresponding alcohol (isobutanol) and fatty acid (lauric acid). Both of these breakdown products are readily metabolized by a wide variety of microorganisms in the environment.

Biodegradation Prediction (BIOWIN™)	Result
Linear Model Prediction	Readily Biodegradable
Non-Linear Model Prediction	Readily Biodegradable
Ultimate Biodegradation Timeframe	Weeks
Primary Biodegradation Timeframe	Days to Weeks

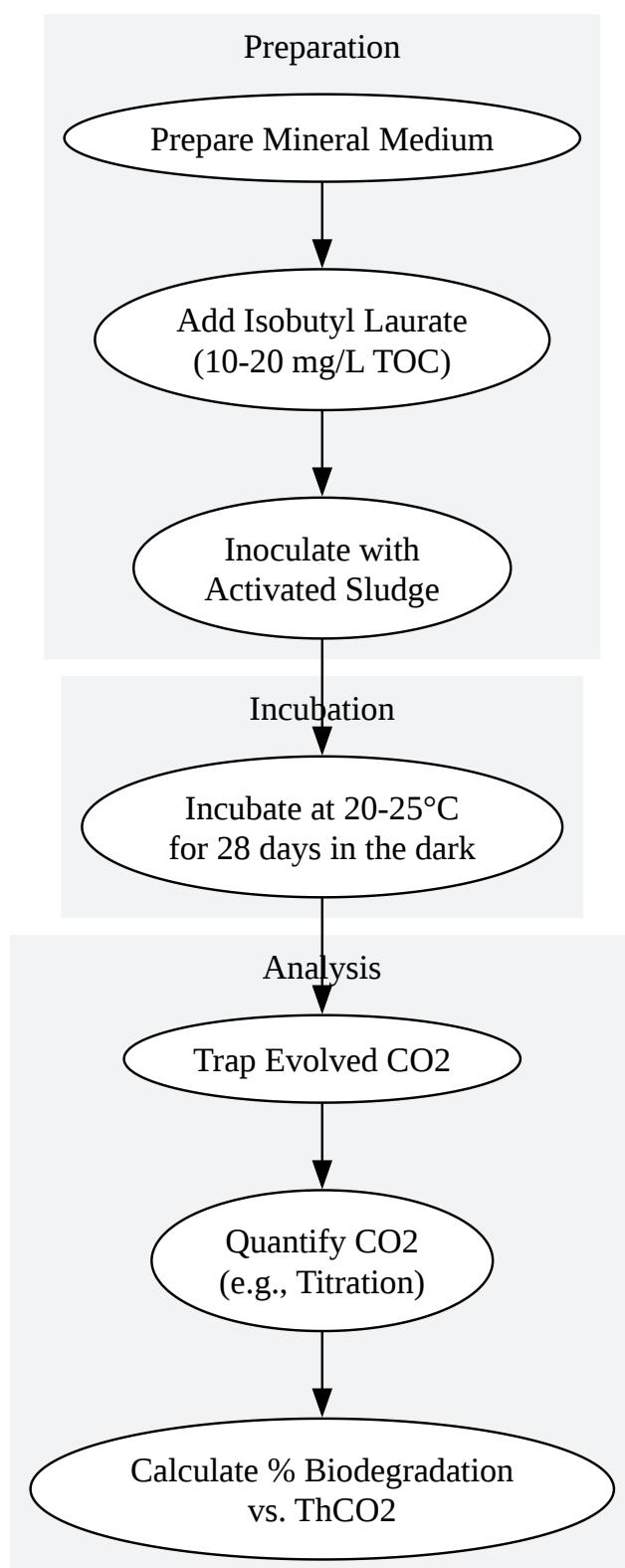
Analog Data: Methyl Laurate

Experimental data for methyl laurate supports the prediction of ready biodegradability for **isobutyl laurate**. In a study following OECD Test Guideline 301C, methyl laurate demonstrated 78% degradation over 28 days, classifying it as readily biodegradable.

Experimental Protocol: OECD 301B - Ready Biodegradability: CO2 Evolution Test

While no specific study for **isobutyl laurate** is available, a typical protocol for assessing ready biodegradability, such as the OECD 301B test, would involve the following steps:

- Test Substance Preparation: A known concentration of **isobutyl laurate**, typically 10-20 mg/L of Total Organic Carbon (TOC), is dispersed in a mineral medium.
- Inoculum: The test is inoculated with a small volume of activated sludge from a domestic wastewater treatment plant, serving as the microbial source.
- Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
- CO2 Measurement: The carbon dioxide produced from the mineralization of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration.
- Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches 60% of its ThCO2 within a 10-day window during the 28-day study.

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Environmental Fate

Hydrolysis

Esters like **isobutyl laurate** can undergo hydrolysis, a process that is dependent on pH.

Compartment	Predicted Half-Life (HYDROWIN™)
pH 7	7.28 years
pH 8	270 days

Analog Data: Methyl Laurate The estimated base-catalyzed second-order hydrolysis rate constant for methyl laurate is 0.030 L/mole-sec, corresponding to half-lives of 7.3 years and 270 days at pH 7 and 8, respectively.[1][2]

Soil Adsorption

The high Log Kow of **isobutyl laurate** suggests a strong tendency to adsorb to soil organic carbon.

Parameter	Predicted Value (KOCWIN™)
Log Koc	3.11

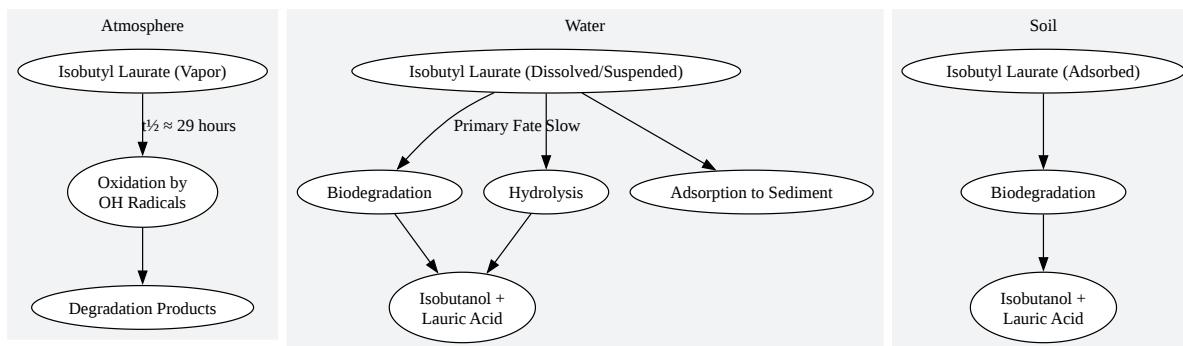
This Log Koc value indicates that **isobutyl laurate** is expected to have low mobility in soil.

Atmospheric Fate

In the atmosphere, the primary degradation pathway for **isobutyl laurate** is predicted to be its reaction with hydroxyl radicals.

Parameter	Predicted Value (AOPWIN™)
OH Radical Reaction Rate Constant	$1.3 \times 10^{-11} \text{ cm}^3/\text{molecule-sec}$
Atmospheric Half-Life	29 hours (assuming $5 \times 10^5 \text{ OH radicals/cm}^3$)

Analog Data: Methyl Laurate The estimated atmospheric half-life for methyl laurate is also approximately 29 hours.[1][2]



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Ecotoxicity

Predicted Aquatic Toxicity

The ECOSAR™ model within EPI Suite™ predicts the aquatic toxicity of **isobutyl laurate** based on its chemical class (esters).

Organism	Endpoint	Predicted Value (mg/L)
Fish	96-hr LC50	0.52
Daphnia	48-hr EC50	0.255
Green Algae	96-hr EC50	0.324

These values suggest that **isobutyl laurate** is toxic to aquatic organisms.

Analog Data: Methyl Laurate

Experimental data for methyl laurate shows a similar toxicity profile.

Organism	Endpoint	Experimental Value (mg/L)	Reference
Oryzias latipes (fish)	96-hr LC50	> 0.52	
Lepomis macrochirus (fish)	96-hr LC50	> 1000	[3][4][5]
Daphnia magna	48-hr EC50	0.23 - 0.255	[3][5]
Pseudokirchneriella subcapitata (algae)	72-hr ErC50	0.324	

The wide range in reported fish LC50 values may be due to differences in test methodologies and the low water solubility of the substance.

Conclusion

The predictive data generated for **isobutyl laurate**, supported by experimental findings for its structural analog methyl laurate, provides a strong indication of its environmental behavior.

Isobutyl laurate is expected to be readily biodegradable, limiting its persistence in the environment. Its high Log Kow and Log Koc values suggest it will partition to soil and sediment, where it will be subject to biodegradation. While hydrolysis and atmospheric oxidation are potential degradation pathways, biodegradation is likely the dominant fate process. The predicted aquatic toxicity indicates that releases to the aquatic environment should be minimized. This technical guide provides a robust, data-driven foundation for environmental risk assessment and management of **isobutyl laurate**.

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